4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene CAS 363-96-2 properties
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene CAS 363-96-2 properties
Topic: 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers
A Strategic Fluorinated Intermediate for Bioactive Scaffold Design
Executive Summary
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) is a specialized fluorinated aromatic intermediate used primarily as a precursor to 4-ethoxy-2-(trifluoromethyl)aniline . This aniline derivative serves as a critical "left-hand side" building block in the synthesis of high-value agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical kinase inhibitors.
The molecule’s value lies in its substitution pattern: the trifluoromethyl group (-CF₃) at the ortho position provides metabolic stability and lipophilicity, while the ethoxy group (-OEt) at the para position offers a steric handle for binding pockets and solubility modulation. This guide details its physicochemical properties, industrial synthesis via Nucleophilic Aromatic Substitution (SNAr), and downstream utility.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., 4-methoxy-1-nitro-2-(trifluoromethyl)benzene).
| Property | Value / Description | Source/Note |
| CAS Number | 363-96-2 | Registry |
| IUPAC Name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | Systematic |
| Molecular Formula | C₉H₈F₃NO₃ | - |
| Molecular Weight | 235.16 g/mol | - |
| Physical State | Pale yellow solid or oil | Analog-based prediction |
| Melting Point | 32–40 °C (Predicted) | Low-melting solid range |
| Boiling Point | ~216 °C (at 760 mmHg) | Predicted |
| Density | ~1.35 g/cm³ | Predicted |
| LogP | 3.2 ± 0.4 | Lipophilic |
| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in water | - |
Synthesis & Manufacturing
The most robust industrial route to CAS 363-96-2 avoids direct nitration, which often suffers from poor regioselectivity. Instead, Nucleophilic Aromatic Substitution (SNAr) is the preferred method, utilizing the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the para-position.
Primary Synthetic Route: SNAr Displacement
Precursor: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9) or the Chloro- analog. Reagent: Sodium Ethoxide (NaOEt).[1][2] Solvent: Anhydrous Ethanol.[3]
Protocol (Self-Validating System):
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Preparation: Charge a reaction vessel with anhydrous ethanol under N₂ atmosphere. Add sodium metal (1.05 eq) slowly to generate fresh sodium ethoxide (NaOEt), or use a commercial 21% solution.
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Addition: Cool the solution to 0–5 °C. Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) dropwise. Note: The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
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Validation Point: Monitor via TLC (Hexane/EtOAc 8:1) or HPLC. Disappearance of the fluoro-precursor indicates completion.
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Quench & Workup: Pour the reaction mixture into ice water. The product will precipitate (if solid) or form an oil layer. Extract with Ethyl Acetate.
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Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or distill under reduced pressure if liquid.
Reaction Workflow Diagram
The following diagram illustrates the synthesis and the subsequent critical reduction step to the aniline.
Figure 1: Synthetic pathway from fluoro-precursor to the high-value aniline intermediate.
Reactivity & Applications
The nitro group in CAS 363-96-2 is rarely the final functionality; it is almost exclusively a "masked" amine.
Reduction to Aniline
The primary application is the reduction to 4-Ethoxy-2-(trifluoromethyl)aniline (CAS 121307-27-5).
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Method A (Catalytic): H₂ (50 psi), 5% Pd/C in Methanol. Cleanest profile.
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Method B (Chemical): Iron powder / NH₄Cl in EtOH/Water. Cheaper for large scale.
Downstream Utility in Drug & Agrochemical Design
Once reduced to the aniline, the scaffold is incorporated into complex molecules via amide coupling or urea formation.
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Agrochemicals (Herbicides):
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PPO Inhibitors: The 4-ethoxy-2-(trifluoromethyl)phenyl moiety mimics the steric and electronic properties required for Protoporphyrinogen Oxidase (PPO) inhibition. It is often coupled with uracil or triazinone cores (e.g., analogs of Saflufenacil or Tiafenacil).
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Mechanism: The CF₃ group prevents metabolic degradation of the ring, while the ethoxy group fills a hydrophobic pocket in the enzyme.
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Pharmaceuticals (Kinase Inhibitors):
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RAF/MEK Inhibitors: Fluorinated anilines are "privileged structures" in kinase drug discovery. The electron-withdrawing CF₃ group lowers the pKa of the aniline nitrogen, modulating the hydrogen-bond donor capability in the hinge-binding region of kinases.
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Figure 2: Downstream applications in Agrochemical and Pharmaceutical sectors.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles/face shield. |
| Reactivity | Potential explosive decomposition if heated under confinement (Nitro compound). | Avoid high heat (>150°C) during distillation. |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ethoxy ether linkage is stable, but the nitro group warrants protection from excessive heat.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 363-96-2. Retrieved from [Link]
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European Patent Office. Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2). Retrieved from [Link]
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Journal of Medicinal Chemistry. Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. (Contextual reference for fluorinated aniline utility). Retrieved from [Link]
